Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro-
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Overview
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyrimidinyl group and fluorine atoms. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl core, followed by the introduction of the benzamide group and fluorine atoms. Common reagents used in these reactions include amines, carboxylic acids, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions often result in halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- has diverse applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-
- Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-nitro-
- Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3,5-dichloro-2-[(trifluoroacetyl)amino]-
Uniqueness
The uniqueness of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- is a specific derivative that has shown potential in various therapeutic applications. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C15H18F2N4O2
- Molecular Weight: 344.33 g/mol
- IUPAC Name: Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro-
This compound features a pyrimidine ring with multiple substituents that contribute to its biological activity.
Biological Activity Overview
The biological activities of benzamide derivatives are often linked to their ability to interact with various biological targets. The following sections summarize key findings regarding the biological activity of the specific compound .
1. Anticancer Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: In vitro assays against various cancer cell lines (e.g., MCF-7, HepG2) have shown that certain benzamide derivatives possess IC50 values in the low micromolar range. For example, a related compound exhibited IC50 values of 2.74 μM against MCF-7 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzamide Derivative | MCF-7 | 2.74 |
Benzamide Derivative | HepG2 | 4.92 |
Benzamide Derivative | A549 | 1.96 |
These results suggest that the benzamide derivative may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
2. Anti-Alzheimer’s Activity
Benzamide derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's:
- Enzyme Inhibition: Compounds have been tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. One study reported an IC50 value of 20.15 ± 0.44 μM for a related benzamide derivative against AChE .
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
Related Benzamide | AChE | 20.15 ± 0.44 |
These findings indicate that benzamide derivatives may improve cognitive function by enhancing cholinergic signaling.
3. Antioxidant Activity
The antioxidant properties of benzamides contribute to their therapeutic potential:
- DPPH Assay: The antioxidant capacity was evaluated using the DPPH assay, where certain derivatives showed significant scavenging activity compared to standard antioxidants like α-tocopherol .
Compound | DPPH Scavenging Activity (%) |
---|---|
Benzamide Derivative | 28.23 ± 0.06 |
This suggests that these compounds may protect against oxidative stress-related damage.
Case Studies
Several case studies highlight the effectiveness of benzamide derivatives in various therapeutic contexts:
- Cancer Treatment: A study involving a series of benzamide derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models . The compounds were shown to significantly reduce tumor size compared to controls.
- Neuroprotection: Research focusing on neuroprotective effects indicated that certain benzamides could reduce neuronal death induced by oxidative stress in vitro . These findings support further exploration into their potential use as neuroprotective agents.
Properties
CAS No. |
102587-96-2 |
---|---|
Molecular Formula |
C17H20F2N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H20F2N4O3/c1-3-8-22-14(20)13(16(25)23(9-4-2)17(22)26)21-15(24)12-10(18)6-5-7-11(12)19/h5-7H,3-4,8-9,20H2,1-2H3,(H,21,24) |
InChI Key |
IEEUGAHEJAZNJG-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C=CC=C2F)F)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C=CC=C2F)F)N |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,6-difluoro- |
Origin of Product |
United States |
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